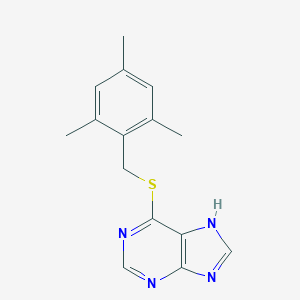![molecular formula C26H23BrClN3O2S2 B282924 N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide](/img/structure/B282924.png)
N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BMB-4 and has been found to have various biochemical and physiological effects. In
作用機序
The mechanism of action of BMB-4 involves the inhibition of tubulin polymerization, which is necessary for cell division. BMB-4 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are necessary for the formation of the mitotic spindle, which is required for cell division. As a result, BMB-4 inhibits cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB-4 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. BMB-4 has also been found to inhibit the formation of microtubules, which is necessary for cell division. In addition, BMB-4 has been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using BMB-4 in lab experiments is its ability to inhibit the growth of various cancer cell lines. BMB-4 has also been found to induce apoptosis in cancer cells, which is a desirable effect in cancer research. However, one limitation of using BMB-4 in lab experiments is its potential toxicity. BMB-4 has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BMB-4. One direction is to study its potential use in combination with other anti-cancer drugs. BMB-4 has been found to enhance the anti-cancer effects of other drugs, such as paclitaxel. Another direction is to study its potential use in the treatment of inflammatory diseases. BMB-4 has been found to have anti-inflammatory effects, and further studies may reveal its potential as a treatment for inflammatory diseases. Finally, future studies may focus on the development of BMB-4 analogs that have improved efficacy and reduced toxicity.
合成法
The synthesis of BMB-4 involves the reaction of 2-mercaptobenzothiazole with 4-bromo-2-chloroaniline in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is then reacted with 2-chloroacetyl chloride in the presence of triethylamine to form the intermediate compound. The final step involves the reaction of the intermediate compound with 4-tert-butylbenzamide in the presence of potassium carbonate to form BMB-4.
科学的研究の応用
BMB-4 has been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BMB-4 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, BMB-4 has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
分子式 |
C26H23BrClN3O2S2 |
|---|---|
分子量 |
589 g/mol |
IUPAC名 |
N-[2-[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C26H23BrClN3O2S2/c1-26(2,3)16-6-4-15(5-7-16)24(33)29-18-9-11-21-22(13-18)35-25(31-21)34-14-23(32)30-20-10-8-17(27)12-19(20)28/h4-13H,14H2,1-3H3,(H,29,33)(H,30,32) |
InChIキー |
DKNZSRUTLYOYFH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Br)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=C(C=C4)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-fluorobenzamide](/img/structure/B282842.png)
![N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B282843.png)
![2-bromo-N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282845.png)
![N-(4-bromophenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282847.png)
![N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B282850.png)
![N-{4-[4-benzyl-5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282852.png)


![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B282858.png)
![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-benzyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282859.png)
![2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B282860.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282861.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282862.png)
![N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B282863.png)